molecular formula C7HCl2F3N2 B3034004 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile CAS No. 1319804-30-2

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile

Cat. No. B3034004
CAS RN: 1319804-30-2
M. Wt: 240.99 g/mol
InChI Key: IDLINDQOJPOKQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives has been explored in various studies. One such study reports the synthesis of new 4,6-diaryl-2-(arylthio)nicotinonitriles using a four-component condensation process. This process involves acetophenone, arylaldehydes, arylthiol, and malononitrile in the presence of Triton X-100 aqueous micelles. The use of Triton X-100 micelles is significant as it suggests a micellar-mediated synthesis which could offer advantages in terms of reaction efficiency and environmental impact. The resulting compounds were confirmed through FT-IR, 19 F NMR, 1 H NMR, 13 C NMR spectra, and elemental analysis, ensuring the accuracy of the synthesized structures .

Molecular Structure Analysis

The molecular structure of the synthesized 4,6-diaryl-2-(arylthio)nicotinonitriles was confirmed using various spectroscopic techniques. The FT-IR spectra would provide information on the functional groups present, while the NMR spectra (both 1 H and 13 C) would give detailed insights into the hydrogen and carbon environments within the molecule. The 19 F NMR is particularly relevant for compounds containing fluorine, such as the trifluoromethyl group in the related compound methyl 6-chloro-5-(trifluoromethyl)nicotinate. These techniques collectively ensure a comprehensive understanding of the molecular structure of the synthesized compounds .

Chemical Reactions Analysis

The synthesis of nicotinonitrile derivatives involves chemical reactions that are facilitated by the presence of aqueous micelles. The micellar media can influence the reactivity and selectivity of the reactions. Although the provided data does not detail the specific chemical reactions for 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, it can be inferred that similar synthetic strategies could be applied, such as the use of micellar media to improve reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized nicotinonitrile derivatives are not directly detailed in the provided data. However, the use of spectroscopic techniques for structure confirmation suggests that these compounds are amenable to characterization by standard laboratory methods. The presence of a trifluoromethyl group is indicative of the potential for unique chemical and physical properties, such as increased lipophilicity and potential biological activity, which is relevant for the related compound mentioned as an intermediate in the synthesis of novel anti-infective agents .

Development of Synthesis Methods

Another study focuses on the development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is closely related to 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile. The key step in this synthesis is the trifluoromethylation of an aryl iodide using a cost-effective system composed of methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method emphasizes safety and economy, which are critical considerations in the scale-up of chemical processes, especially for compounds intended for use as pharmaceutical intermediates .

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile has been utilized in the synthesis of novel heterocyclic compounds. For example, it reacts with thioureas to produce pyrido[2,3-d]pyrimido[2,1-b][1,3]thiazine ring systems, showcasing its utility in creating new ring structures in organic chemistry (Coppola & Shapiro, 1981).

Role in Medicinal Chemistry

In medicinal chemistry, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile is involved in the synthesis of compounds with antiprotozoal activity. For instance, it is used in the synthesis of aza-analogues of furamidine, which demonstrate significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum (Ismail et al., 2003).

Application in Organic Synthesis

The compound also finds application in organic synthesis, such as in regioselective palladium-catalyzed C-2 amination of dichloropyridines, leading to the production of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).

Role in Antibacterial Activity

It's used in the synthesis of nicotinonitrile and/or arene-linked bis(thiazoles) with chromene units, demonstrating notable antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains (Mekky & Sanad, 2022).

Contribution to Fluorescence Studies

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile contributes to the field of fluorescence studies. For instance, its derivatives have been explored for their photophysical properties, showing potential as blue light emitting materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Use in Pesticide Synthesis

This chemical is also important in the synthesis of novel pesticides like bistrifluron, demonstrating its applicability in agricultural chemistry (Liu An-chan, 2015).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical and how to handle it safely. For 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, the SDS indicates that it has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

2,6-dichloro-5-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3N2/c8-5-3(2-13)1-4(6(9)14-5)7(10,11)12/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLINDQOJPOKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile

Synthesis routes and methods

Procedure details

KF (1.95 g, 33.5 mmol) and CuI (6.40 g, 33.5 mmol) were weighed in a flask, and the mixture was heated with a gas burner while gently shaking under high vacuum until the content becomes a pale-yellow green. After cooling to room temperature, anhydrous DMF (50 ml), anhydrous THF (20 ml) and trimethyl (trifluoromethyl) silane (4.80 g, 33.5 mmol) were added. The mixture was heated to 50° C., and stirred for 21 hrs. A mixed solution of Compound 2,6-dichloro-5-iodonicotinonitrile (5.00 g, 16.7 mmol) in anhydrous DMF (10 ml) anhydrous THF (20 ml) was added dropwise to the above mentioned reaction mixture at 50° C. and stirred for 30 hrs. The reaction mixture was cooled to room temperature, poured into 12% aqueous ammonia, and the mixture was extracted EtOAc. The combined organic layer was concentrated in vacuo and the residue was purified by flash chromatography on silica to afford Compound 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile. (1.5 g, yield: 37.5%). 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 9.12 (s, 1H).
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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